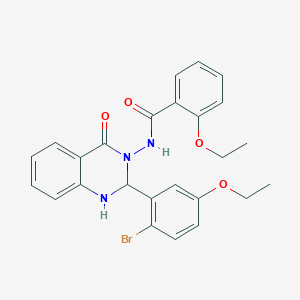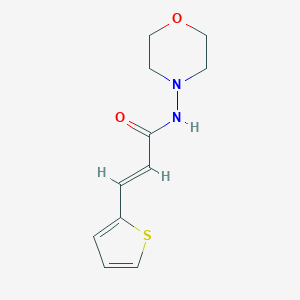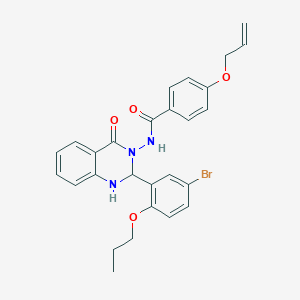![molecular formula C20H30N2O2 B330418 BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B330418.png)
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 g/mol This compound features a piperazine ring substituted with two bicyclo[221]heptane carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE typically involves the reaction of piperazine with bicyclo[2.2.1]heptane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bicyclo[2.2.1]heptane carbonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(bicyclo[2.2.1]hept-2-ylcarbonyl)-2,5-dimethylpiperazine: This compound has similar structural features but with additional methyl groups on the piperazine ring.
1,4-Bis(bicyclo[2.2.1]hept-2-ylcarbonyl)ethylenediamine: Another similar compound with an ethylenediamine core instead of piperazine.
Uniqueness
BICYCLO[221]HEPT-2-YL[4-(BICYCLO[221]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H30N2O2 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[4-(bicyclo[2.2.1]heptane-3-carbonyl)piperazin-1-yl]-(3-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c23-19(17-11-13-1-3-15(17)9-13)21-5-7-22(8-6-21)20(24)18-12-14-2-4-16(18)10-14/h13-18H,1-12H2 |
Clé InChI |
IPQWWDSWZIVFBX-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5 |
SMILES canonique |
C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B330335.png)
![2-(BENZYLOXY)-N-[6-BROMO-2-(2-ETHOXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330336.png)

![N-[2-(3-chlorophenyl)ethyl]-3-cyclohexylpropanamide](/img/structure/B330338.png)

![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330343.png)




![N-(2-[2-(allyloxy)-5-bromophenyl]-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-ethoxybenzamide](/img/structure/B330356.png)


![N-(2-nitro-5-{[3-(2-thienyl)acryloyl]amino}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B330361.png)
